molecular formula C10H9NOS B1337501 (5-(Thiophen-3-yl)pyridin-3-yl)methanol CAS No. 223563-61-9

(5-(Thiophen-3-yl)pyridin-3-yl)methanol

Cat. No.: B1337501
CAS No.: 223563-61-9
M. Wt: 191.25 g/mol
InChI Key: GNHNVVISNPPJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Thiophen-3-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both a thiophene and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction between 3-bromopyridine and 3-thiopheneboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-(Thiophen-3-yl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (5-(Thiophen-3-yl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

  • (5-(Thiophen-2-yl)pyridin-3-yl)methanol
  • (5-(Thiophen-3-yl)pyridin-2-yl)methanol
  • (5-(Thiophen-3-yl)pyridin-4-yl)methanol

Comparison:

Properties

IUPAC Name

(5-thiophen-3-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNVVISNPPJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452106
Record name (5-(thiophen-3-yl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223563-61-9
Record name (5-(thiophen-3-yl)pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.